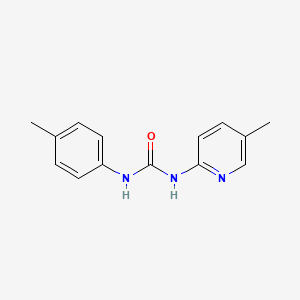
N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPMPU and is a white crystalline solid with a molecular formula of C14H14N2O.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the inhibition of photosynthesis in plants. The compound inhibits the electron transport chain in chloroplasts, leading to the production of reactive oxygen species and ultimately causing damage to the plant cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and development of plants by disrupting their normal physiological processes. MPMPU has also been found to have potential applications in the treatment of certain diseases, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its high selectivity towards certain weeds. This makes it a useful tool for studying the effects of herbicides on plant growth and development. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential area of research is the development of more selective herbicides based on the structure of MPMPU. Another area of research is the development of new applications for this compound in the treatment of various diseases, such as cancer. Additionally, further studies are needed to investigate the potential environmental impact of using this compound as a herbicide.
In conclusion, N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 4-methylphenyl isocyanate and 5-methyl-2-pyridinylamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a herbicide. MPMPU has been found to be effective against various weeds and has the potential to be used as a selective herbicide.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-3-6-12(7-4-10)16-14(18)17-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSZMQJFTURAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(5-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

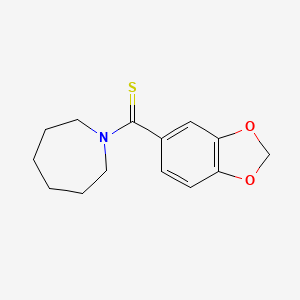
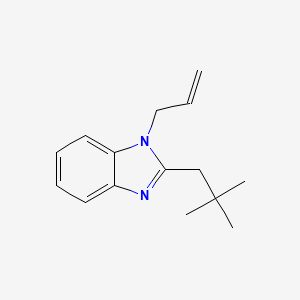
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
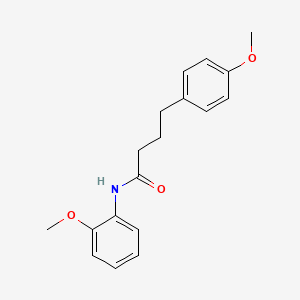
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
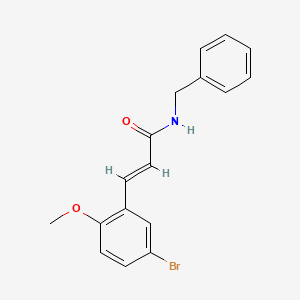
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)

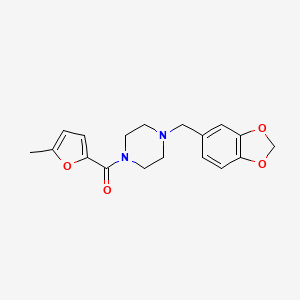
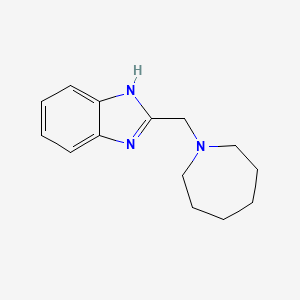
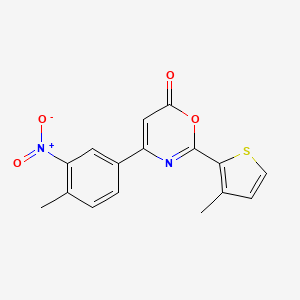
![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)